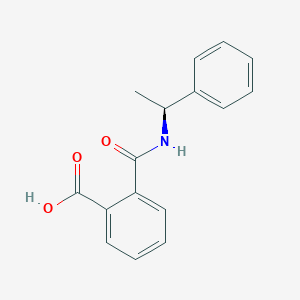

(S)-2-((1-phenylethyl)carbamoyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[(1S)-1-phenylethyl]carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFKXWGKKDZMPO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176152 | |

| Record name | (S)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21752-36-3 | |

| Record name | (-)-N-(α-Methylbenzyl)phthalic acid monoamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21752-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-o-[[(1-phenylethyl)amino]carbonyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-((1-phenylethyl)carbamoyl)benzoic acid chemical properties

An In-depth Technical Guide to (S)-2-((1-phenylethyl)carbamoyl)benzoic Acid

Abstract

This compound, a chiral derivative of phthalic anhydride, belongs to the phthalamidic acid class of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization. While experimental data for this specific molecule is limited in public literature, this document synthesizes available information and provides expert analysis based on structurally analogous compounds to offer a predictive and practical resource for researchers. The guide details a robust synthesis protocol, outlines expected spectroscopic signatures for structural verification, and discusses the potential biological significance of this scaffold, particularly in the context of drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is characterized by a benzoic acid core with an amide linkage at the ortho position, derived from the chiral amine (S)-(-)-1-phenylethylamine. This structure imparts specific stereochemical and physicochemical properties crucial for its interaction with biological systems.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2-(1-phenylethylcarbamoyl)benzoic acid | N/A |

| Synonyms | 2-({[(1S)-1-phenylethyl]amino}carbonyl)benzoic acid | |

| CAS Number | 21752-36-3 | [1] |

| Molecular Formula | C₁₆H₁₅NO₃ | |

| Molecular Weight | 269.30 g/mol | |

| Melting Point | 130-135 °C | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Purity | ≥98% (typical commercial grade) | |

| Solubility | Predicted to be soluble in DMSO, DMF, and methanol; poorly soluble in water. | N/A |

| pKa | Not experimentally determined. Predicted to have two pKa values: one for the carboxylic acid (approx. 3-5) and a much higher, non-physiological pKa for the amide proton. | N/A |

| LogP | Not experimentally determined. Calculated values for similar structures suggest moderate lipophilicity. | N/A |

Synthesis and Purification

The most direct and common method for synthesizing phthalamidic acids is through the ring-opening of phthalic anhydride with a primary amine. This reaction is typically high-yielding and proceeds under mild conditions, making it an efficient route for generating libraries of N-substituted derivatives.

Causality in Experimental Design:

The choice of a suitable solvent is critical. A polar aprotic solvent like tetrahydrofuran (THF) or a protic solvent like glacial acetic acid is often used.[2] Acetic acid can act as both a solvent and a catalyst, facilitating the reaction. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring. The reaction is typically performed at reflux to ensure it goes to completion. Purification by recrystallization is effective due to the crystalline nature of the product and its differential solubility in hot versus cold solvent systems.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from phthalic anhydride and (S)-(-)-1-phenylethylamine.

Materials:

-

Phthalic anhydride (1.0 eq)

-

(S)-(-)-1-phenylethylamine (1.0 eq)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol (for recrystallization)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (e.g., 1.48 g, 10 mmol).

-

Add 20 mL of glacial acetic acid to the flask and stir until the anhydride is dissolved.

-

Slowly add (S)-(-)-1-phenylethylamine (e.g., 1.21 g, 10 mmol) to the solution dropwise. An exothermic reaction may be observed.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 100 mL of cold deionized water while stirring. A white precipitate will form.

-

Stir the suspension for 30 minutes in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration, washing the solid with cold deionized water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a white crystalline solid.

-

Dry the purified product under vacuum.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. Although public spectral databases lack entries for this specific compound, its structure allows for reliable prediction of its key spectroscopic features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of two distinct aromatic systems and a chiral center. The solvent of choice for analysis would be DMSO-d₆, which can effectively solubilize the compound and allow for the observation of exchangeable protons (acidic OH and amide NH).

Table 2: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.5 | broad singlet | 1H | Chemical shift is concentration-dependent and exchanges with D₂O. |

| Amide (-NH) | 8.5 - 9.5 | doublet | 1H | Coupling to the methine proton (-CH). Exchanges with D₂O. |

| Phthalic Ring Protons | 7.5 - 7.9 | multiplet | 4H | Complex pattern due to ortho- and meta-couplings. |

| Phenyl Ring Protons | 7.2 - 7.4 | multiplet | 5H | Protons of the phenylethyl group. |

| Methine (-CH) | 5.0 - 5.3 | quintet or dq | 1H | Coupled to both the -NH proton and the methyl group protons. |

| Methyl (-CH₃) | 1.4 - 1.6 | doublet | 3H | Coupled to the methine proton. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide confirmation of the carbon skeleton.

Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Notes |

| Amide Carbonyl (C=O) | 168 - 170 | |

| Acid Carbonyl (C=O) | 166 - 168 | |

| Phenyl C (quaternary) | 142 - 145 | Carbon attached to the ethyl group. |

| Phthalic C (quaternary) | 138 - 140 | Carbon attached to the amide group. |

| Phthalic C (quaternary) | 130 - 132 | Carbon attached to the carboxyl group. |

| Aromatic CHs | 126 - 135 | Multiple signals for the 9 aromatic CH carbons. |

| Methine (-CH) | 48 - 52 | |

| Methyl (-CH₃) | 21 - 24 |

Infrared (IR) Spectroscopy

The IR spectrum is a rapid method to confirm the presence of key functional groups.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, "hairy beard" appearance.[3] |

| N-H Stretch (Amide) | 3200 - 3400 | Medium, sharp. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, multiple weak peaks. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, sharp.[3] |

| C=O Stretch (Amide I Band) | 1640 - 1680 | Strong, sharp. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, multiple peaks. |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: For C₁₆H₁₅NO₃, the expected [M+H]⁺ peak in ESI+ mode would be at m/z 270.11. The exact mass is 269.1052.

-

Key Fragmentation: Expect to see fragmentation corresponding to the loss of water (-18) from the carboxylic acid, loss of the phenylethyl group, and cleavage of the amide bond.

Potential Applications and Biological Context

While this compound itself is not widely studied, its structural class—phthalamidic and phthalic acid derivatives—is of significant interest in medicinal chemistry and agrochemistry.[4]

Osteogenesis and BMP-2 Stimulation

The most compelling therapeutic potential for this scaffold comes from research on closely related analogues. A study published in the Journal of Medicinal Chemistry identified novel 2-(carbamoyl)benzoic acid derivatives as potent stimulators of Bone Morphogenetic Protein 2 (BMP-2). BMP-2 is a critical growth factor that induces osteoblast differentiation, a key process in bone formation and repair.

The study demonstrated that these compounds could induce osteoblast differentiation in vitro and promote new bone formation at fracture sites in animal models. This suggests that the 2-(carbamoyl)benzoic acid core acts as a pharmacophore that can be targeted for the development of novel therapeutics for bone-related disorders like osteoporosis or for enhancing fracture healing.

Sources

- 1. 21752-36-3 | CAS DataBase [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (S)-2-((1-phenylethyl)carbamoyl)benzoic acid

This guide provides a comprehensive overview of the essential physical properties of (S)-2-((1-phenylethyl)carbamoyl)benzoic acid, a chiral molecule of interest in pharmaceutical research and development. Understanding these fundamental characteristics is paramount for formulation development, quality control, and ensuring the therapeutic efficacy and safety of any potential drug candidate. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction to this compound

This compound is a carboxylic acid derivative containing a stereocenter, which imparts chirality to the molecule. Its chemical structure, comprised of a benzoic acid moiety linked to an (S)-1-phenylethylamine through an amide bond, suggests a crystalline solid with specific solubility profiles and spectral characteristics. The accurate determination of its physical properties is a critical step in the pre-formulation and formulation stages of drug development.

Melting Point Determination

The melting point of a crystalline solid is a crucial physical property that provides information about its purity and identity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid transitions to a liquid.

Quantitative Data

| Property | Value | Source |

| Melting Point | 130-135 °C | Sigma-Aldrich |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining the melting point and other thermal transitions of a substance.

Methodology Rationale: DSC is the preferred method for melting point determination in the pharmaceutical industry due to its high accuracy, small sample requirement, and ability to provide additional information about thermal events such as polymorphic transitions, desolvation, and decomposition.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The peak temperature and the enthalpy of fusion (the area under the peak) are also recorded.

Workflow Diagram

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile

Solubility is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Determining the solubility of this compound in various solvents is essential for developing suitable formulations.

Experimental Data: Experimental solubility data for this compound is not publicly available. The following protocol describes the recommended method for its determination.

Experimental Protocol: Shake-Flask Method with HPLC Analysis

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Methodology Rationale: This method is widely accepted by regulatory agencies and provides a reliable measure of the thermodynamic equilibrium solubility, which is crucial for predicting in vivo dissolution and absorption.

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of physiologically relevant solvents (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl) and common organic solvents (e.g., ethanol, methanol, acetone).

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for at least one hour to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Analyze both the filtered sample and the standard solutions using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered sample.

-

Workflow Diagram

Caption: Workflow for Solubility Determination.

Crystal Structure Analysis

The three-dimensional arrangement of molecules in a crystal, known as the crystal structure, can significantly impact a drug's physical properties, including its melting point, solubility, and stability. Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical consideration in drug development.

Experimental Data: The crystal structure of this compound has not been publicly reported. The following protocol describes the definitive method for its determination.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for unambiguously determining the three-dimensional atomic and molecular structure of a crystalline compound.

Methodology Rationale: SC-XRD provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice. This information is invaluable for understanding intermolecular interactions and identifying the absolute stereochemistry of chiral centers.

Step-by-Step Protocol:

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically 0.1-0.5 mm in all dimensions). This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

Crystal Mounting: Carefully select a single crystal and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles.

-

The diffracted X-rays are collected by a detector, generating a unique diffraction pattern.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The positions of the atoms within the unit cell are determined using computational methods (structure solution).

-

The atomic positions and other parameters are refined against the experimental data to produce a final, accurate crystal structure.

-

Workflow Diagram

Caption: Workflow for Crystal Structure Determination by SC-XRD.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of a molecule. Each technique provides unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Disclaimer: The following data is predicted based on the analysis of the molecular structure and known chemical shifts for similar functional groups. Experimental verification is required.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0-12.0 | br s | 1H | COOH |

| ~8.5-9.0 | d | 1H | NH |

| ~7.2-8.0 | m | 9H | Ar-H |

| ~5.2-5.4 | q | 1H | CH-CH₃ |

| ~1.5-1.7 | d | 3H | CH-CH₃ |

Rationale for Predictions: The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet. The amide proton will also be downfield and should appear as a doublet due to coupling with the adjacent methine proton. The aromatic protons will resonate in the typical aromatic region. The methine proton of the phenylethyl group will be a quartet due to coupling with the methyl protons, and the methyl protons will be a doublet.

Disclaimer: The following data is predicted based on the analysis of the molecular structure and known chemical shifts for similar functional groups.

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (amide) |

| ~168-173 | C=O (acid) |

| ~125-145 | Ar-C |

| ~48-52 | CH-CH₃ |

| ~20-25 | CH-CH₃ |

Rationale for Predictions: The carbonyl carbons of the amide and carboxylic acid groups are expected to be the most deshielded carbons. The aromatic carbons will appear in their characteristic region. The aliphatic carbons of the phenylethyl group will be the most upfield signals.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Disclaimer: The following data is predicted based on the analysis of the molecular structure and known vibrational frequencies for similar functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~3300 | N-H stretch (amide) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2900-2800 | C-H stretch (aliphatic) |

| ~1700-1680 | C=O stretch (carboxylic acid) |

| ~1650-1630 | C=O stretch (amide I) |

| ~1550-1500 | N-H bend (amide II) |

Rationale for Predictions: The broad O-H stretch of the carboxylic acid is a characteristic feature. The N-H stretch of the secondary amide will also be prominent. The two carbonyl groups (acid and amide) will show strong absorptions in the carbonyl region.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Disclaimer: The following data is predicted based on the analysis of the molecular structure and common fragmentation patterns.

| m/z | Assignment |

| 269.1 | [M]⁺ (Molecular Ion) |

| 251.1 | [M - H₂O]⁺ |

| 148.0 | [C₈H₄O₃]⁺ (Phthalic anhydride fragment) |

| 121.1 | [C₈H₉N]⁺ (Phenylethylamine fragment) |

| 105.1 | [C₇H₅O]⁺ (Benzoyl fragment) |

Rationale for Predictions: The molecular ion peak is expected at the molecular weight of the compound. Common fragmentation pathways include the loss of water from the carboxylic acid, and cleavage of the amide bond to give fragments corresponding to the benzoic acid and phenylethylamine moieties.

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

Spectroscopic Analysis Workflow

An In-depth Technical Guide to (S)-2-((1-phenylethyl)carbamoyl)benzoic acid (CAS 21752-36-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-2-((1-phenylethyl)carbamoyl)benzoic acid, a chiral molecule of significant interest in synthetic and medicinal chemistry. This document delineates its chemical and physical properties, provides a detailed methodology for its synthesis and characterization, and explores its primary application as a chiral resolving agent. The causality behind experimental choices is explained to provide field-proven insights. The guide is structured to offer both foundational knowledge and practical protocols for professionals engaged in chemical research and drug development.

Introduction and Significance

This compound, also known by its synonym (S)-(-)-N-(α-Methylbenzyl)phthalamic acid, is a chiral carboxylic acid.[1][2] Its molecular structure, featuring a stable amide linkage and both acidic and chiral centers, makes it a versatile tool in organic synthesis. While derivatives of the broader 2-(benzylcarbamoyl)benzoic acid scaffold have been investigated for a range of biological activities, the primary and well-established application of this specific enantiomer lies in its role as a chiral resolving agent .[1][3] In the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its efficacy and safety, the ability to separate enantiomers is paramount. This guide will delve into the synthesis of this important chemical tool and its application in achieving the chiral purity essential for drug development.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and safety profile is essential for its handling and application in a laboratory setting.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 21752-36-3 | [1][4] |

| Molecular Formula | C₁₆H₁₅NO₃ | [5][6] |

| Molecular Weight | 269.30 g/mol | [4] |

| Melting Point | 130-135 °C | [1] |

| Appearance | White to off-white solid | [7] (for similar compounds) |

| Optical Activity | [α]²⁴/D -46° (c=2, in ethanol) | [1] |

| Solubility | Very faint turbidity in Methanol | [1] |

| Storage | Sealed in a dry place at room temperature | [1][4] |

Safety Information

This compound is classified with the GHS07 pictogram, indicating that it can be an irritant.[4]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

-

Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]

-

Personal Protective Equipment (PPE) : It is recommended to use a dust mask (type N95), eye shields, and gloves when handling this compound.

Synthesis and Characterization

The most common and efficient synthesis of this compound involves the nucleophilic acyl substitution reaction between phthalic anhydride and (S)-(-)-1-phenylethylamine.[8] The amine's nucleophilic nitrogen atom attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the phthalamic acid product.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on general procedures for the acylation of amines by phthalic anhydride.[9][10]

Materials:

-

Phthalic anhydride (1.0 eq)

-

(S)-(-)-1-Phenylethylamine (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Deionized water

-

50 mL Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve phthalic anhydride (1.0 eq) in 20 mL of anhydrous THF. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the phthalic anhydride, which would lead to the formation of phthalic acid as a byproduct.

-

Amine Addition: To the stirred solution, add (S)-(-)-1-phenylethylamine (1.0 eq) dropwise using a dropping funnel over 10-15 minutes. This controlled addition helps to manage any potential exotherm from the reaction.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

-

Precipitation: After the reaction is complete, pour the mixture into 50 mL of cold deionized water. This will cause the product, which is sparingly soluble in water, to precipitate out of the solution.

-

Isolation: Collect the resulting white solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product with cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials.[10] Diethyl ether is a good choice for washing as the product has low solubility in it, while the starting materials are more soluble.

-

Drying: Dry the purified product under vacuum to yield this compound as a white solid.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is expected to show a broad O-H stretching vibration for the carboxylic acid group from approximately 3300 to 2500 cm⁻¹.[11] A strong C=O stretching vibration for the carboxylic acid and amide carbonyls should be observed around 1700-1680 cm⁻¹.[5][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the phenyl and benzoic acid rings, a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), and broad singlets for the carboxylic acid and amide protons.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbons of the carboxylic acid and amide, as well as distinct signals for the aromatic and aliphatic carbons.

-

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound (269.30 g/mol ).[6]

Caption: Analytical workflow for the characterization of the synthesized product.

Application in Chiral Resolution

The primary utility of this compound is as a chiral resolving agent, particularly for racemic amines.[1] Chiral resolution is a process for the separation of racemic compounds into their pure enantiomers.

Principle of Diastereomeric Salt Formation

Resolution by diastereomeric salt formation is a classical and scalable method.[3] The process involves reacting a racemic mixture (e.g., a racemic amine) with a single enantiomer of a chiral resolving agent (in this case, an acid). This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3]

Workflow for Chiral Resolution

Caption: General workflow for chiral resolution using diastereomeric salt formation.

After separation of the diastereomeric salts, the pure enantiomers of the original racemic mixture are recovered by treatment with an acid or base to break the salt. The chiral resolving agent can often be recovered and reused, making the process economically viable.[3]

Biological Relevance and Drug Development Context

While there is limited direct evidence for the biological activity of this compound itself, its importance in drug development is profound due to its role in producing enantiomerically pure drugs. The biological activity of structurally related 2-(benzylcarbamoyl)benzoic acid derivatives has been explored, with some analogues showing potential as stimulators of bone morphogenetic protein 2 (BMP-2), which is involved in osteoblast differentiation.[8][12][13] Phthalic acid esters and benzoic acid derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial and insecticidal properties.[14][15]

However, the critical contribution of the title compound is enabling the production of single-enantiomer pharmaceuticals. Many drugs are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even cause adverse effects. Therefore, regulatory agencies often require new chiral drugs to be developed as single enantiomers. The use of resolving agents like this compound is a key strategy to achieve this goal.

Conclusion

This compound is a valuable and versatile chiral building block in organic chemistry. Its straightforward synthesis from readily available starting materials and its efficacy as a chiral resolving agent make it an important tool for researchers and professionals in the field of drug development. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and an explanation of its primary application. A solid understanding of this compound and its utility can significantly contribute to the successful development of enantiomerically pure active pharmaceutical ingredients.

References

-

Chem-Impex. (S)-(-)-N-(α-Methylbenzyl)phthalamic acid. [Link]

-

JETIR. Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. [Link]

-

Scribd. Chemistry Lab: Acridone Synthesis. [Link]

-

Organic Syntheses. Phthalimide. [Link]

-

The Pharma Growth Hub. The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]

-

Oakwood Chemical. (S)-(-)-N-(α-Methylbenzyl)phthalamic Acid. [Link]

-

ACS Publications. Identification of Novel 2-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic Acid Analogues as BMP-2 Stimulators. [Link]

-

Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]

-

SpectraBase. Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester. [Link]

-

PubMed. Phthalic Acid Esters: Natural Sources and Biological Activities. [Link]

-

MDPI. Phthalic Acid Esters: Natural Sources and Biological Activities. [Link]

- Google Patents.

-

PubMed. Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. [Link]

-

Amerigo Scientific. (S)-(−)-N-(1-Phenylethyl)phthalamic acid (97%). [Link]

- Google Patents. Novel benzoic acid derivatives and process for preparing the same.

-

ACS Figshare. Identification of Novel 2‑((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic Acid Analogues as BMP‑2 Stimulators. [Link]

-

PubMed. Resolution of 2-chloromandelic Acid With (R)-(+)-N-benzyl-1-phenylethylamine: Chiral Discrimination Mechanism. [Link]

- Google Patents. A method for preparing N- (2 - phenylethyl) benzamide.

-

ResearchGate. Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1- phenylethylamine: Chiral discrimination mechanism. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

ResearchGate. Convenient Synthesis of 2-(2-Phenylethyl)benzoic Acid: A Key Intermediate in the Synthesis of Dibenzosuberone. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

MDPI. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. [Link]

-

PubMed. Axially Chiral Trifluoromethylbenzimidazolylbenzoic Acid: A Chiral Derivatizing Agent for α-Chiral Primary Amines and Secondary Alcohols To Determine the Absolute Configuration. [Link]

-

ResearchGate. FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum... [Link]

-

NIST WebBook. Benzoic acid, 2-phenylethyl ester. [Link]

-

NIST WebBook. Benzoic acid, 2-(methylamino)-. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-(-)-N-(alpha-Methylbenzyl)phthalamic Acid | 21752-36-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pharmtech.com [pharmtech.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. scbt.com [scbt.com]

- 7. Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jetir.org [jetir.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acs.figshare.com [acs.figshare.com]

- 14. Phthalic Acid Esters: Natural Sources and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (S)-2-((1-phenylethyl)carbamoyl)benzoic acid

This guide provides a comprehensive overview of the synthesis of (S)-2-((1-phenylethyl)carbamoyl)benzoic acid, a chiral molecule of interest in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, and thorough characterization of the target compound.

Introduction and Significance

This compound, also known as (S)-(-)-N-(1-Phenylethyl)phthalamic acid, is a chiral carboxylic acid and amide. The presence of a stereogenic center, derived from the (S)-1-phenylethan-1-amine starting material, makes this compound a valuable building block in asymmetric synthesis. Chiral amides and carboxylic acids are prevalent motifs in a vast array of biologically active molecules and advanced materials. The specific stereochemistry of these compounds is often crucial for their desired function, making stereocontrolled synthesis a critical aspect of their preparation.

This guide will focus on the most direct and efficient synthetic route to this compound, which involves the nucleophilic ring-opening of phthalic anhydride with (S)-1-phenylethan-1-amine. This method is advantageous due to the ready availability of the starting materials, the simplicity of the procedure, and the high yields and stereochemical fidelity typically observed.

Synthetic Strategy and Experimental Protocol

The synthesis proceeds via the acylation of a primary amine with a cyclic anhydride, a reliable and well-established method for amide bond formation.[1] In this specific case, the nucleophilic (S)-1-phenylethan-1-amine attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of the target phthalamic acid derivative.

Overall Synthetic Workflow

The synthesis is a one-step process, as illustrated in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of N-substituted phthalamic acids from phthalic anhydride and primary amines.[2]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Phthalic Anhydride | 148.12 | 10.0 | 1.48 g |

| (S)-1-phenylethan-1-amine | 121.18 | 10.0 | 1.21 g |

| Anhydrous Diethyl Ether | 74.12 | - | 50 mL |

| Hexanes | - | - | As needed |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.48 g (10.0 mmol) of phthalic anhydride in 30 mL of anhydrous diethyl ether. Stir the solution at room temperature until all the solid has dissolved.

-

Amine Addition: In a separate vial, prepare a solution of 1.21 g (10.0 mmol) of (S)-1-phenylethan-1-amine in 20 mL of anhydrous diethyl ether. Add this solution dropwise to the stirring solution of phthalic anhydride over a period of 15 minutes.

-

Reaction: Upon addition of the amine, a white precipitate will form. Continue stirring the suspension at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold diethyl ether (10 mL each) to remove any unreacted starting materials.

-

Purification by Recrystallization: Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of boiling water or ethanol and heat the mixture until the solid dissolves completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[1][3][4][5]

Expected Yield: 85-95%

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of (S)-1-phenylethan-1-amine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of phthalic anhydride. This results in the formation of a tetrahedral intermediate. The anhydride ring then opens up, and a proton transfer from the newly formed ammonium ion to the carboxylate anion yields the final phthalamic acid product. The stereocenter of the (S)-1-phenylethan-1-amine is not involved in the reaction and is therefore retained in the final product.

Caption: Mechanism of the reaction between phthalic anhydride and (S)-1-phenylethan-1-amine.

Characterization of this compound

The structure and purity of the synthesized compound can be confirmed by various analytical techniques.

Physical Properties

| Property | Expected Value |

| Appearance | White crystalline solid |

| Melting Point | 130-135 °C[6][7][8] |

| Optical Rotation | [α]D ≈ -46° (c=2 in ethanol)[6][7][8] |

| Solubility | Soluble in hot water and ethanol, sparingly soluble in cold water and diethyl ether. |

Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum of the product is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded O-H stretch[9][10] |

| C-H (Aromatic) | 3100-3000 | Aromatic C-H stretch |

| C-H (Aliphatic) | 3000-2850 | Aliphatic C-H stretch |

| C=O (Carboxylic Acid) | ~1700 | Carbonyl stretch |

| C=O (Amide) | ~1650 | Amide I band (C=O stretch) |

| N-H (Amide) | ~3300 | N-H stretch |

| C-N (Amide) | ~1550 | Amide II band (N-H bend and C-N stretch) |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra will provide detailed structural information. The expected chemical shifts (in ppm, referenced to TMS) in a solvent like DMSO-d₆ are as follows:

¹H NMR:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 12.0 - 13.0 | broad singlet | 1H |

| -NH (Amide) | 8.5 - 9.0 | doublet | 1H |

| Aromatic (Phthalic part) | 7.5 - 8.0 | multiplet | 4H |

| Aromatic (Phenylethyl part) | 7.2 - 7.4 | multiplet | 5H |

| -CH (methine) | 5.0 - 5.2 | quintet | 1H |

| -CH₃ (methyl) | 1.4 - 1.6 | doublet | 3H |

¹³C NMR:

| Carbon(s) | Expected Chemical Shift (ppm) |

| -C=O (Carboxylic Acid) | ~169 |

| -C=O (Amide) | ~167 |

| Aromatic (ipso, Phthalic) | ~138, ~132 |

| Aromatic (CH, Phthalic) | ~128 - ~131 |

| Aromatic (ipso, Phenylethyl) | ~143 |

| Aromatic (CH, Phenylethyl) | ~126 - ~129 |

| -CH (methine) | ~50 |

| -CH₃ (methyl) | ~22 |

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound. The procedure, based on the reaction of phthalic anhydride with (S)-1-phenylethan-1-amine, is straightforward and provides the desired product in high yield and stereochemical purity. The provided mechanistic explanation and comprehensive characterization data serve as a valuable resource for researchers working with this and related chiral compounds. The successful synthesis and characterization of this molecule open avenues for its application in various fields, including asymmetric catalysis and the development of novel pharmaceuticals.

References

-

Bartleby. (n.d.). Recrystallization Of Pure Phthalic Acid. Retrieved from [Link]

-

Truman ChemLab. (2017, July 10). Explorations of Crystallization. Retrieved from [Link]

-

Studylib. (n.d.). Recrystallization Lab: Phthalic Acid & Solubility Tests. Retrieved from [Link]

- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.

-

Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (2015). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

- Google Patents. (n.d.). WO2014009964A1 - Process for enantiomeric enrichment of 2', 6' - pipecoloxylidide.

-

Amerigo Scientific. (n.d.). (S)-(−)-N-(1-Phenylethyl)phthalamic acid (97%). Retrieved from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (2015). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

- Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(21), 9487-9498.

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. researchgate.net [researchgate.net]

- 3. Recrystallization Of Pure Phthalic Acid - 965 Words | Bartleby [bartleby.com]

- 4. studylib.net [studylib.net]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (S)-(-)-N-(1-苯乙基)邻羧基苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

Chiral Resolution: A Technical Guide to the Mechanisms of Enantioseparation

In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[][2][3] Many molecular entities exist as enantiomers—non-superimposable mirror images that, despite their identical chemical composition and connectivity, can exhibit profoundly different pharmacological and toxicological profiles.[4][5] This guide provides an in-depth exploration of the mechanisms of action of chiral resolving agents, offering researchers, scientists, and drug development professionals a comprehensive understanding of the principles and practicalities of enantioseparation.

The Imperative of Chirality in the Pharmaceutical Sciences

The differential biological activity of enantiomers is a cornerstone of modern pharmacology. Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects.[2] Regulatory bodies worldwide now mandate rigorous characterization of the pharmacological and toxicological properties of individual enantiomers in a racemic drug candidate.[6] This has driven the development of robust and efficient methods for obtaining single enantiomers, a process known as chiral resolution.[3][4]

The Core Principle: Transforming Enantiomers into Diastereomers

Enantiomers possess identical physical properties, such as solubility, melting point, and boiling point, making their direct separation a formidable challenge.[5][7] The fundamental strategy underpinning most chiral resolution techniques is the transient conversion of a racemic mixture into a pair of diastereomers.[8][9] Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images of each other and, crucially, have distinct physical and chemical properties.[7][10] This difference in properties, such as solubility, allows for their separation using conventional techniques like crystallization or chromatography.[7][11]

The formation of diastereomers is typically achieved by reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a chiral resolving agent.[8][9]

Mechanisms of Chiral Resolution

The primary methods for chiral resolution can be broadly categorized into three main mechanistic classes: classical resolution via diastereomeric salt formation, kinetic resolution, and chiral chromatography.

Classical Resolution: The Power of Diastereomeric Salt Formation

This is the most established and widely used method for the large-scale resolution of chiral compounds that possess acidic or basic functional groups.[8][12] The mechanism involves an acid-base reaction between the racemic mixture and an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[][8][13]

The Mechanism:

-

Salt Formation: A racemic acid, (±)-A, is treated with a chiral base, (-)-B, to form two diastereomeric salts: [(-)-A·(-)-B] and [(+)-A·(-)-B]. Similarly, a racemic base can be resolved with a chiral acid.

-

Differential Solubility: Due to their different three-dimensional structures, these diastereomeric salts exhibit different crystal packing energies and, consequently, different solubilities in a given solvent.[8][14]

-

Fractional Crystallization: By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution.[14][15]

-

Salt Decomposition and Recovery: The crystallized diastereomeric salt is then separated by filtration. Subsequent treatment with an acid or base regenerates the enantiomerically enriched acid or base and the chiral resolving agent, which can often be recovered and reused.[8][13]

Causality in Experimental Choices:

-

Choice of Resolving Agent: The selection of an appropriate chiral resolving agent is critical and often empirical.[16] Key considerations include the pKa values of the analyte and resolving agent to ensure efficient salt formation, the commercial availability and cost of the resolving agent in its enantiomerically pure form, and its ability to induce a significant solubility difference between the resulting diastereomeric salts.[17] Common resolving agents include tartaric acid derivatives, mandelic acid, and alkaloids like brucine and strychnine.[6][8]

-

Solvent Selection: The choice of solvent is paramount as it directly influences the solubility of the diastereomeric salts.[14][16] A systematic screening of various solvents and solvent mixtures is often necessary to identify conditions that maximize the solubility difference, thereby enhancing the efficiency of the resolution.[12][14]

Visualizing Diastereomeric Salt Formation:

Caption: Workflow for classical chiral resolution via diastereomeric salt formation.

Experimental Protocol: Classical Resolution of Racemic Ibuprofen

This protocol provides a general framework for the resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine as the resolving agent.[13]

-

Dissolution: Dissolve racemic ibuprofen (1 equivalent) in a suitable solvent (e.g., a mixture of methanol and water) at an elevated temperature to ensure complete dissolution.

-

Addition of Resolving Agent: Add (S)-(-)-α-methylbenzylamine (0.5-1.0 equivalents) to the solution. The stoichiometry is a critical parameter to optimize.[17]

-

Crystallization: Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. The cooling rate can influence crystal size and purity.

-

Isolation: Isolate the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove any adhering mother liquor.

-

Analysis of Diastereomeric Purity: Determine the diastereomeric excess (d.e.) of the crystalline salt using techniques like NMR spectroscopy or HPLC.

-

Decomposition: Suspend the diastereomeric salt in a biphasic system of an aqueous acid (e.g., HCl) and an organic solvent (e.g., ethyl acetate).

-

Extraction and Isolation: Separate the organic layer, which contains the enantiomerically enriched ibuprofen. Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the resolved ibuprofen.

-

Determination of Enantiomeric Purity: Analyze the enantiomeric excess (e.e.) of the final product using chiral HPLC or polarimetry.

Quantitative Data for Chiral Resolution:

| Analyte | Resolving Agent | Solvent System | Yield (%) | Optical Purity (ee%) | Reference |

| Racemic Ibuprofen | (S)-(-)-α-methylbenzylamine | Methanol/Water | ~40 | >98 | [13] |

| Racemic 1-Phenylethylamine | (R,R)-Tartaric Acid | Methanol | ~35 | >95 | [8] |

| Racemic 2-Phenylbutanoic Acid | (R)-(+)-1-Phenylethylamine | Acetone | ~42 | >99 | [18] |

Kinetic Resolution: Exploiting Differences in Reaction Rates

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[19][20] One enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enriched product.[19][21]

The Mechanism:

The core principle is that the transition states leading to the products from the two enantiomers are diastereomeric and thus have different energies.[19] This energy difference results in different rates of reaction (k_fast and k_slow). The efficiency of a kinetic resolution is described by the selectivity factor (s), which is the ratio of the rate constants (s = k_fast / k_slow).[21] A higher selectivity factor leads to a better separation.

Types of Kinetic Resolution:

-

Enzymatic Resolution: Enzymes are highly enantioselective catalysts.[6][22] For instance, lipases can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted.[6] This method is widely used due to the mild reaction conditions and high selectivity of enzymes.[22][23]

-

Chemical Kinetic Resolution: This involves the use of chiral chemical catalysts or reagents. Examples include Sharpless asymmetric epoxidation and Jacobsen epoxidation, which can be adapted for kinetic resolution of racemic allylic alcohols and alkenes, respectively.

Dynamic Kinetic Resolution (DKR):

A significant limitation of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[20] Dynamic kinetic resolution overcomes this by combining the kinetic resolution with in situ racemization of the slower-reacting enantiomer.[20][22] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.[20]

Visualizing Kinetic Resolution:

Caption: Principle of kinetic resolution.

Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Amine

This protocol outlines a general procedure for the acylation of a racemic amine using a lipase.[24]

-

Setup: To a solution of the racemic amine (1 equivalent) and an acyl donor (e.g., ethyl acetate, which can also serve as the solvent) in an appropriate organic solvent, add the immobilized lipase (e.g., Candida antarctica lipase B, CAL-B).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess of the remaining amine and the acylated product, as well as the overall conversion. The reaction is typically stopped at ~50% conversion to achieve high ee for both the product and the unreacted starting material.

-

Workup: Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

-

Separation: Separate the unreacted amine from the acylated product by column chromatography or extraction.

-

Analysis: Determine the enantiomeric excess of the separated amine and the acylated product.

Chiral Chromatography: Separation through Transient Diastereomeric Interactions

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[6][25] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[25][26][27]

The Mechanism:

The CSP is composed of a chiral selector immobilized on a solid support (e.g., silica gel).[27] As the racemic mixture passes through the column, the enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector.[28][29][30] The formation of these complexes is governed by a combination of intermolecular forces, including:

-

Hydrogen bonding

-

Dipole-dipole interactions [25]

-

Steric hindrance

-

Inclusion complexation (with cyclodextrin-based CSPs) [27][32]

One enantiomer will form a more stable (lower energy) diastereomeric complex with the CSP, resulting in a longer retention time, while the other enantiomer, forming a less stable complex, will elute faster.[9] The three-point interaction model, proposed by Ogston, provides a conceptual framework for understanding chiral recognition, suggesting that at least three points of interaction between the analyte and the chiral selector are necessary for enantioseparation.[28]

Common Types of Chiral Stationary Phases:

-

Polysaccharide-based CSPs: (e.g., derivatized cellulose and amylose) are the most widely used due to their broad applicability.[6][33]

-

Pirkle-type or brush-type CSPs: These were among the first commercially available and rely on π-acid/π-base interactions.[25]

-

Protein-based CSPs: Utilize the natural stereoselectivity of proteins like bovine serum albumin (BSA).

-

Macrocyclic antibiotic-based CSPs: (e.g., vancomycin, teicoplanin) offer unique selectivities through a combination of interactions.[27]

-

Cyclodextrin-based CSPs: Separation is based on the inclusion of the analyte within the chiral cavity of the cyclodextrin.[27][32]

Visualizing Chiral Chromatography:

Caption: Schematic of enantioseparation by chiral chromatography.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general method for the analytical separation of enantiomers.[24]

-

Column Selection: Choose an appropriate chiral stationary phase based on the structure of the analyte. A screening of several different CSPs is often necessary.

-

Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography, or an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) for reversed-phase chromatography.

-

System Equilibration: Install the chiral column in the HPLC system and equilibrate with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase.

-

Injection and Separation: Inject the sample onto the column. The enantiomers will separate as they travel through the column.

-

Detection: Detect the eluting enantiomers using a suitable detector (e.g., UV-Vis or mass spectrometry).

-

Data Analysis: The resulting chromatogram will show two separate peaks corresponding to the two enantiomers. The enantiomeric excess can be calculated from the relative peak areas.

Conclusion: An Ever-Evolving Field

The resolution of enantiomers remains a critical and dynamic field in the chemical and pharmaceutical sciences.[4][18] While classical resolution by diastereomeric salt formation continues to be a workhorse for large-scale separations, kinetic resolution and chiral chromatography offer powerful alternatives with distinct advantages. A thorough understanding of the underlying mechanisms of chiral recognition—the intricate dance of non-covalent interactions that allows a chiral resolving agent to distinguish between mirror-image molecules—is essential for the rational design and optimization of enantioseparation processes.[28][29] As the demand for enantiomerically pure compounds continues to grow, so too will the innovation in the strategies and technologies for their resolution.

References

-

Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. [Link]

-

Recognition in the Domain of Molecular Chirality: From Noncovalent Interactions to Separation of Enantiomers. Chemical Reviews. [Link]

-

Engineered Non-Covalent Π Interactions as Key Elements for Chiral Recognition. ResearchGate. [Link]

-

Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

-

Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

-

Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. University of Groningen Research Portal. [Link]

-

Chiral recognition in noncovalent bonding interactions between helicenes: right-handed helix favors right-handed helix over left-handed helix. Organic & Biomolecular Chemistry. [Link]

-

Recognition in the Domain of Molecular Chirality: From Noncovalent Interactions to Separation of Enantiomers. PubMed. [Link]

-

Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]

-

Impact of Non-Covalent Interactions of Chiral Linked Systems in Solution on Photoinduced Electron Transfer Efficiency. MDPI. [Link]

-

Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. PMC - NIH. [Link]

-

Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. ResearchGate. [Link]

-

Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. ACS Applied Materials & Interfaces. [Link]

-

(394e) Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE - Proceedings. [Link]

-

Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews. [Link]

-

Chiral column chromatography. Wikipedia. [Link]

-

Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

-

Advancement of Chiral Resolution and Separations: Techniques and Applications. Highlights in Science, Engineering and Technology. [Link]

-

The Essential Role of Chiral Resolving Agents in Pharmaceutical Synthesis. LinkedIn. [Link]

-

Advances and applications of chiral resolution in pharmaceutical field. PubMed. [Link]

-

Kinetic resolution. Wikipedia. [Link]

-

Kinetic Resolution of Enantiomers. Wolfgang Kroutil. [Link]

-

Kinetic resolution – Knowledge and References. Taylor & Francis. [Link]

-

The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. [Link]

-

Resolution of Racemic Mixtures. OrgoSolver. [Link]

-

Chiral separations. PubMed. [Link]

-

Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. [Link]

-

What is the exact process of enantiomer resolution by a chiral resolution agent?. Quora. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Diastereomers | Definition, Properties & Examples. Study.com. [Link]

-

High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Organic Process Research & Development. [Link]

-

Chiral Resolution Screening. Onyx Scientific. [Link]

-

Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society. [Link]

-

Formation of Diastereomers. Pharmacy 180. [Link]

-

Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Publishing. [Link]

-

5.14: Optical Resolution. Chemistry LibreTexts. [Link]

-

Detection and separation methods for resolution of products of enzymatic reactions. ResearchGate. [Link]

-

Why do diastereomers have different physical and chemical properties?. Chemistry Stack Exchange. [Link]

Sources

- 2. nbinno.com [nbinno.com]

- 3. Advances and applications of chiral resolution in pharmaceutical field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drpress.org [drpress.org]

- 5. pharmtech.com [pharmtech.com]

- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 7. Diastereomers | Definition, Properties & Examples - Lesson | Study.com [study.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. quora.com [quora.com]

- 12. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. unchainedlabs.com [unchainedlabs.com]

- 15. (394e) Chiral Resolution Via Diastereomeric Salt Crystallization | AIChE [proceedings.aiche.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. onyxipca.com [onyxipca.com]

- 18. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]

- 19. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]

- 22. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. microbenotes.com [microbenotes.com]

- 26. researchgate.net [researchgate.net]

- 27. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Recognition in the Domain of Molecular Chirality: From Noncovalent Interactions to Separation of Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. merckmillipore.com [merckmillipore.com]

- 33. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for (S)-2-((1-phenylethyl)carbamoyl)benzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-((1-phenylethyl)carbamoyl)benzoic acid

Foreword: Navigating the Spectroscopic Landscape

For researchers and professionals in drug development, the unambiguous structural confirmation of a chiral molecule is a cornerstone of scientific rigor. This compound, a molecule possessing distinct benzoic acid and chiral phenylethylamide moieties, presents a unique spectroscopic fingerprint. This guide provides a comprehensive framework for its synthesis, purification, and detailed spectroscopic characterization. While a complete, publicly available experimental dataset for this specific molecule is not readily consolidated, this whitepaper constructs a robust, predictive, and methodological guide based on foundational spectroscopic principles and data from closely related structural analogs. Every protocol herein is designed as a self-validating system, emphasizing the causality behind experimental choices to empower researchers to not only acquire data but to deeply understand it.

Synthesis and Purification: A Pathway to Analytical Purity

The synthesis of this compound is most reliably achieved through the nucleophilic ring-opening of phthalic anhydride with the chiral amine, (S)-(-)-1-phenylethylamine. This reaction is efficient and forms the desired amide and carboxylic acid functionalities in a single, regioselective step.

Experimental Protocol: Synthesis

Objective: To synthesize this compound with high purity.

Materials:

-

Phthalic anhydride (1.0 eq)

-

(S)-(-)-1-Phenylethylamine (1.0 eq)

-

Toluene (or another suitable aprotic solvent like THF or Dichloromethane)

-

Hydrochloric Acid (1M HCl)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalic anhydride (1.0 eq) in a minimal amount of dry toluene.

-

Amine Addition: To this stirring solution, add (S)-(-)-1-phenylethylamine (1.0 eq) dropwise at room temperature. The reaction is typically exothermic. An ice bath can be used to maintain the temperature below 30°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Workup: Upon completion, the resulting white precipitate is the product. Filter the solid and wash it with a small amount of cold toluene to remove any unreacted starting material.

-

Acidification (Optional Purification): For higher purity, the crude product can be dissolved in a dilute aqueous sodium bicarbonate solution. The aqueous layer is then washed with dichloromethane to remove any non-acidic impurities. Subsequently, the aqueous layer is acidified with 1M HCl until a white precipitate forms (pH ~2).

-

Isolation and Drying: The purified solid product is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum over anhydrous MgSO₄. A typical melting point for the (S)-enantiomer is in the range of 130-135 °C.

Synthesis and Purification Workflow

Caption: Workflow for synthesis and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Rationale for Experimental Choices

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds prevents the rapid exchange of the acidic carboxylic acid (-COOH) and amide (-NH) protons, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum. In contrast, solvents like CDCl₃ might lead to rapid exchange, broadening these signals into the baseline.

-

Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region[1].

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the dried sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing can aid dissolution[1].

-

¹H NMR Acquisition:

-

Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker systems)[1].

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm, to encompass both aromatic and aliphatic regions.

-

Number of Scans: Acquire 16 to 64 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient[1].

-

-

¹³C NMR Acquisition:

-